molecular formula C26H26FN5O3 B2722078 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921514-98-9

7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2722078
CAS RN: 921514-98-9
M. Wt: 475.524
InChI Key: OUIUWCSXLKZOLE-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a carbonyl group, a methoxyethyl group, and a pyrazolopyridinone ring. Piperazine is a cyclic amine with various applications, often used as a building block for medical drugs . The presence of a carbonyl group suggests that it can undergo nucleophilic addition-elimination reactions .


Synthesis Analysis

While I don’t have specific information on the synthesis of this compound, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the elimination of a leaving group .


Chemical Reactions Analysis

The carbonyl group in this compound can undergo nucleophilic addition-elimination reactions . The piperazine ring can also participate in various reactions, especially as a building block for medical drugs .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could increase its reactivity .

Scientific Research Applications

G Protein-Biased Dopaminergics

Research on compounds with 1,4-disubstituted aromatic piperazines, similar in structure to the compound , has demonstrated the potential for designing G protein-biased partial agonists targeting dopamine receptors. These agonists show promise for therapeutic applications, particularly in treating disorders associated with dopamine receptor activity, such as schizophrenia and Parkinson's disease. The feasibility of designing such compounds for novel therapeutics was illustrated by the representative 2-methoxyphenylpiperazine, showing antipsychotic activity in vivo (Möller et al., 2017).

Antibacterial Agents

Compounds synthesized from related structures have shown antibacterial activity. For instance, derivatives formed through reactions with aromatic aldehydes and subsequent cyclization have been screened for their efficacy against bacteria, indicating the potential of structurally similar compounds for antimicrobial applications (Solankee & Patel, 2004).

Antioxidant and Anticancer Activities

The synthesis of various fused heterocyclic systems starting from compounds with structural similarities has been explored for chemical and pharmacological activities. These synthesized compounds have been evaluated for their antioxidant and anticancer activities, suggesting potential research avenues for related compounds in exploring novel cancer treatments (Mahmoud, El-Bordany, & Elsayed, 2017).

Serotonin Receptors and PET Imaging

Research involving compounds with piperazine and fluorophenyl components has contributed to the study of serotonin receptors and the development of imaging agents for positron emission tomography (PET). These compounds, serving as radiolabeled antagonists, facilitate the study of neurotransmission and receptor distribution, offering insights into neurological disorders and potential therapeutic targets (Plenevaux et al., 2000).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use, especially if it’s designed as a drug. Piperazine derivatives are often used in the synthesis of pharmaceuticals .

Future Directions

The future directions for this compound would likely involve further studies to determine its potential applications, particularly in the field of pharmaceuticals given the presence of a piperazine ring .

properties

IUPAC Name

7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-20(24-21(18-29)26(34)32(28-24)19-7-3-2-4-8-19)25(33)31-13-11-30(12-14-31)23-10-6-5-9-22(23)27/h2-10,17-18H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIUWCSXLKZOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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